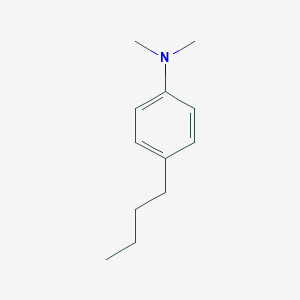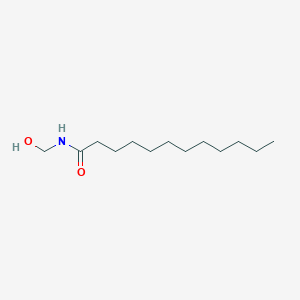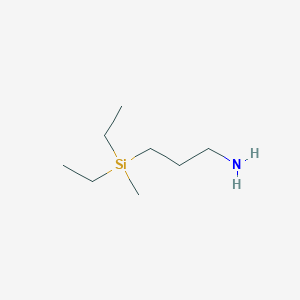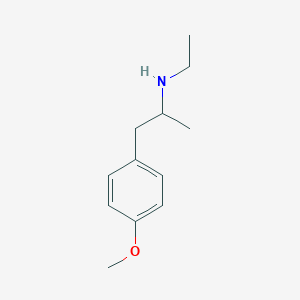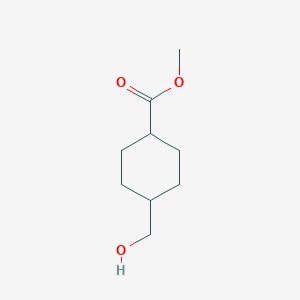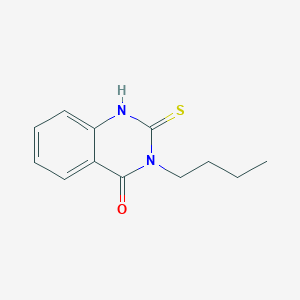
3-Butyl-2-mercapto-3H-quinazolin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Butyl-2-mercapto-3H-quinazolin-4-one and its derivatives typically involves multistep reactions, including the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with one carbon donors, leading to a series of novel compounds like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones. Such syntheses are notable for their innovative routes and the ability to yield significant products with potential biological activities (Alagarsamy, Shankar, & Murugesan, 2008).
Molecular Structure Analysis
Molecular structure and spectroscopic studies of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives reveal intricate details about their chemical nature. For instance, studies involving N- and S-alkylated products of 3-aryl-1H,3H-quinazolin-2,4-dione and 3-aryl-2-mercapto-3H-quinazolin-4-one have shown variations in their alkylation reactions, attributed to the nucleophilicity of different sites in the molecules. These structural insights are crucial for understanding the reactivity and potential applications of these compounds (Hagar, Soliman, Ibid, & Ashry, 2016).
Chemical Reactions and Properties
The chemical properties of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives are varied and complex. The compound exhibits keto-enol tautomerism, a phenomenon that significantly affects its chemical behavior and reactivity. Spectroscopic studies have confirmed the existence of intra-molecular hydrogen bonding in derivatives, indicating the presence of keto and enol forms. This dual nature influences the compound's solubility, reactivity, and potential for various chemical modifications (Mohammed et al., 2020).
Physical Properties Analysis
The physical properties of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives, such as solubility, melting point, and molecular weight, are determined by their structural features. These properties are essential for the practical application of these compounds in chemical synthesis and potential pharmaceutical applications. Unfortunately, detailed studies focusing exclusively on the physical properties of this specific compound were not identified in the current literature review.
Chemical Properties Analysis
The chemical reactivity of 3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives towards various reagents and conditions underscores the compound's versatility as a chemical building block. Its ability to undergo reactions such as S-alkylation and N-alkylation demonstrates its utility in creating a wide array of derivatives with potential biological and pharmaceutical applications. Reactivity studies, including those on keto-enol tautomerism and nucleophilic substitution reactions, provide valuable insights into the compound's chemical behavior and potential as a precursor in organic synthesis (Hagar et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Activity
- Field : Microbiology
- Application : Quinazolinone derivatives have been synthesized and tested for their antimicrobial activity against various bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .
- Method : The sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one is condensed with substituted aroyl chloride to yield thioesters of 3-phenyl-quinazolin-4 (3H)-one .
- Results : The synthesized thioesters were screened for their antimicrobial activity. The specific results or quantitative data are not provided in the source .
Anticancer Activity
Propriétés
IUPAC Name |
3-butyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMVQTWMNLKAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364333 | |
| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
13906-07-5 | |
| Record name | 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 164977 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13906-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



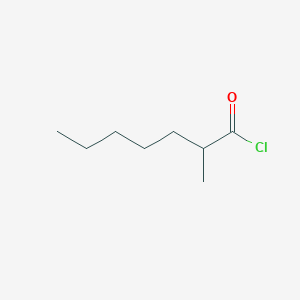

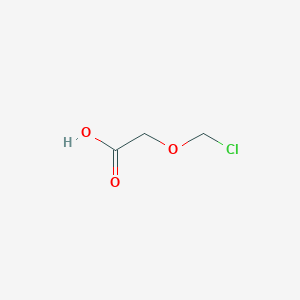
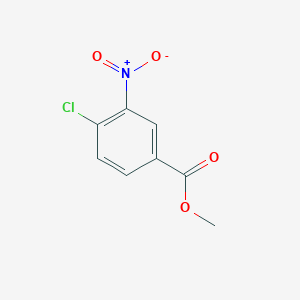
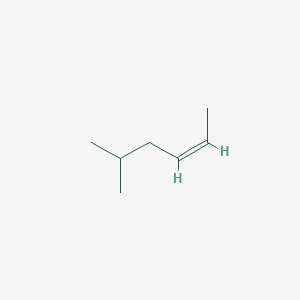
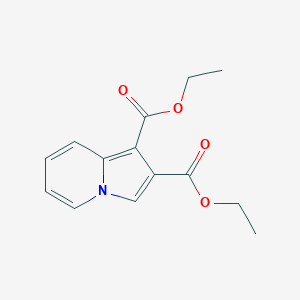
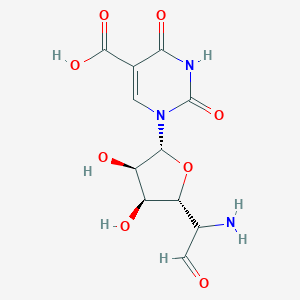
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
